

# Genetic Regulation of Interleukin-23 Expression: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IL-23

Cat. No.: B12422238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of the p19 (encoded by the IL23A gene) and p40 (encoded by the IL12B gene) subunits, that plays a pivotal role in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, Crohn's disease, and ulcerative colitis. The expression of IL-23 is tightly controlled at the genetic and epigenetic levels, making it a key therapeutic target. This technical guide provides an in-depth overview of the molecular mechanisms governing IL-23 expression, with a focus on transcriptional, post-transcriptional, and epigenetic regulation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

## Transcriptional Regulation of IL-23 Expression

The transcription of the IL23A and IL12B genes is a complex process orchestrated by a variety of transcription factors that bind to specific regulatory regions in their promoters and enhancers. The induction of IL-23 expression is primarily driven by inflammatory stimuli, which activate signaling pathways culminating in the recruitment of these transcription factors.

## Key Transcription Factors

Several key transcription factors are essential for the induction of IL-23 subunit gene expression:

- NF-κB Family: The nuclear factor-kappa B (NF-κB) family of transcription factors, particularly c-Rel and p65 (RelA), are critical for the expression of the p19 subunit. c-Rel has been shown to be indispensable for TLR-induced IL23A transcription in dendritic cells. Both c-Rel and p65 bind to κB sites in the IL23A promoter.
- AP-1 (Activator Protein 1): The AP-1 transcription factor, a dimer of proteins from the Jun, Fos, and ATF families, also plays a role in regulating IL23A expression.
- CREB (cAMP response element-binding protein): CREB has been implicated in the regulation of IL23A expression, particularly in response to signaling through the MAPK pathway.
- RUNX1/3 (Runt-related transcription factor 1/3): In intestinal epithelial cells, a transcription enhancer complex consisting of NF-κB, c-Jun, and RUNX1/3 drives IL23A expression.

## Promoter and Enhancer Regions

The promoters of both IL23A and IL12B contain binding sites for the aforementioned transcription factors. For instance, the murine IL23A promoter has at least two functional NF-κB binding sites that are crucial for its activity. The human IL23A promoter also contains responsive elements for NF-κB and other transcription factors.

## Signaling Pathways Regulating IL-23 Expression

The expression of IL-23 is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). This recognition triggers intracellular signaling cascades that lead to the activation of the key transcription factors.

## Toll-Like Receptor (TLR) Signaling

Activation of various TLRs, including TLR2, TLR4, and TLR7/8, on antigen-presenting cells like dendritic cells and macrophages is a potent stimulus for IL-23 production. TLR signaling

proceeds through MyD88-dependent and/or TRIF-dependent pathways, leading to the activation of downstream signaling modules.

## MAPK and NF-κB Pathways

The mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways are central to the induction of IL-23 expression.

- MAPK Pathway: The MAPK family, including ERK1/2, p38, and JNK, is activated downstream of TLRs. The p38 MAPK pathway, in particular, has been shown to be important for IL23A transcription.
- NF-κB Pathway: The canonical NF-κB pathway, which involves the activation of the IKK complex and subsequent degradation of IκB proteins, leads to the nuclear translocation of NF-κB dimers like p50/p65 and p50/c-Rel. These dimers then bind to the promoters of the IL23A and IL12B genes to initiate transcription.

## TLR-Mediated IL-23 Expression Signaling Pathway

[Click to download full resolution via product page](#)**Caption:** TLR-mediated signaling leading to IL-23 expression.

## JAK-STAT Pathway

While the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is the primary signaling cascade downstream of the IL-23 receptor, it can also be involved in the regulation of IL-23 expression itself, creating feedback loops. For instance, cytokines that signal through the JAK-STAT pathway can modulate the cellular environment to either enhance or suppress IL-23 production.

## Epigenetic Regulation of IL-23 Expression

Epigenetic modifications play a crucial role in regulating the accessibility of the IL23A and IL12B gene loci to the transcriptional machinery. These modifications include histone modifications and DNA methylation.

## Histone Modifications

The state of histone acetylation and methylation at the promoter and enhancer regions of the IL-23 subunit genes is a key determinant of their transcriptional activity.

- Histone Acetylation: Increased acetylation of histone H3 and H4 is generally associated with active gene transcription.
- Histone Methylation: Specific histone methylation marks are associated with either transcriptional activation or repression. For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is a mark of active promoters, while trimethylation of histone H3 at lysine 9 (H3K9me3) is associated with gene silencing. In dendritic cells, the E3 ligase FBXW7 has been shown to increase IL-23 expression by degrading the histone methyltransferase SUV39H2, leading to reduced H3K9me3 deposition at the IL23a promoter.[\[1\]](#)[\[2\]](#)

## Post-Transcriptional Regulation of IL-23 Expression

Following transcription, the stability of the IL23A and IL12B messenger RNAs (mRNAs) can be regulated, providing another layer of control over IL-23 production.

## mRNA Stability

The 3' untranslated regions (3'UTRs) of cytokine mRNAs often contain AU-rich elements (AREs) that are targeted by RNA-binding proteins, which can either promote or inhibit mRNA

decay. For instance, interferon-gamma (IFN- $\gamma$ ) has been shown to suppress IL-23 expression by promoting the decay of the p19 mRNA.<sup>[3]</sup> This is mediated by the RNA-binding protein tristetraprolin (TTP), which is induced by IFN- $\gamma$  and binds to the 3'UTR of the p19 mRNA, targeting it for degradation.<sup>[3]</sup>

## Genetic Variations Affecting IL-23 Expression

Single nucleotide polymorphisms (SNPs) in the genes encoding the IL-23 subunits (IL23A and IL12B) and the IL-23 receptor (IL23R) have been associated with susceptibility to a range of autoimmune and inflammatory diseases. These genetic variations can influence the expression levels of IL-23 or the signaling capacity of its receptor.

### Data on IL-23 Expression and Genetic Associations

| Parameter                    | Finding                                              | Disease Context            | Reference       |
|------------------------------|------------------------------------------------------|----------------------------|-----------------|
| IL-23 p19 mRNA Expression    | 22.3-fold increase in lesional vs. non-lesional skin | Psoriasis Vulgaris         | [2][4][5][6][7] |
| IL-12/23 p40 mRNA Expression | 11.6-fold increase in lesional vs. non-lesional skin | Psoriasis Vulgaris         | [2][4][5][6][7] |
| IL23R rs11209026 (Arg381Gln) | Protective effect (OR = 0.38)                        | Crohn's Disease            | [1]             |
| IL23R rs11209026             | Protective effect (OR = 0.665)                       | Ulcerative Colitis         | [4][5][7]       |
| IL12B rs6887695              | Increased risk (OR = 1.15)                           | Inflammatory Bowel Disease | [3][8][9]       |
| IL12B rs3212227              | Protective haplotype (OR = 0.58)                     | Psoriasis                  | [10]            |
| IL23A rs2066808              | Increased risk for psoriatic arthritis (OR = 3.04)   | Psoriasis                  | [6]             |

## Experimental Protocols

Detailed methodologies are crucial for the accurate study of IL-23 gene regulation. Below are outlines of key experimental protocols.

### **Chromatin Immunoprecipitation (ChIP) followed by qPCR**

This protocol is designed to quantify the *in vivo* binding of a specific transcription factor (e.g., c-Rel) to the IL23A promoter.

## Chromatin Immunoprecipitation (ChIP) Workflow

[Click to download full resolution via product page](#)**Caption:** Workflow for ChIP-qPCR analysis of transcription factor binding.

**1. Cell Culture and Cross-linking:**

- Culture dendritic cells or macrophages to the desired density.
- Stimulate cells with an appropriate agonist (e.g., LPS) for a specified time.
- Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
- Quench the cross-linking reaction with glycine.

**2. Cell Lysis and Chromatin Shearing:**

- Lyse the cells to release the nuclei.
- Isolate the nuclei and resuspend in a lysis buffer.
- Shear the chromatin to an average size of 200-1000 bp using sonication.

**3. Immunoprecipitation:**

- Pre-clear the chromatin with protein A/G beads.
- Incubate the sheared chromatin overnight with an antibody specific to the transcription factor of interest (e.g., anti-c-Rel) or a negative control IgG.
- Add protein A/G beads to capture the antibody-protein-DNA complexes.

**4. Washing and Elution:**

- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
- Elute the protein-DNA complexes from the beads.

**5. Reverse Cross-linking and DNA Purification:**

- Reverse the formaldehyde cross-links by heating in the presence of NaCl.
- Treat with RNase A and Proteinase K to remove RNA and protein.

- Purify the DNA using phenol-chloroform extraction or a commercial kit.

#### 6. Quantitative PCR (qPCR):

- Perform qPCR using primers designed to amplify a specific region of the IL23A promoter known to contain the binding site for the transcription factor of interest.
- Also, perform qPCR on input DNA (chromatin saved before immunoprecipitation) to normalize the results.

#### 7. Data Analysis:

- Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

## Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the IL23A promoter in response to various stimuli.

#### 1. Plasmid Construction:

- Clone the promoter region of the human or mouse IL23A gene upstream of a luciferase reporter gene in a suitable expression vector.
- Site-directed mutagenesis can be used to disrupt specific transcription factor binding sites within the promoter to assess their importance.

#### 2. Cell Transfection:

- Transfect a suitable cell line (e.g., HEK293T or a myeloid cell line) with the luciferase reporter plasmid.
- Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.

#### 3. Cell Stimulation and Lysis:

- After 24-48 hours, stimulate the transfected cells with the desired agonist (e.g., LPS, TNF- $\alpha$ ).

- Lyse the cells using a passive lysis buffer.

#### 4. Luciferase Activity Measurement:

- Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
- Add the Renilla luciferase substrate and measure the luminescence for normalization.

#### 5. Data Analysis:

- Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

## Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for the quantification of IL23A (p19) and IL12B (p40) mRNA expression levels.

#### 1. RNA Extraction and cDNA Synthesis:

- Isolate total RNA from cells or tissues of interest using a suitable method (e.g., TRIzol).
- Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

#### 2. qPCR Reaction Setup:

- Prepare a qPCR reaction mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for the target gene (IL23A or IL12B) and a reference gene (e.g., GAPDH, ACTB), and the cDNA template.

#### 3. qPCR Cycling and Data Acquisition:

- Perform the qPCR reaction in a real-time PCR cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Monitor the fluorescence signal at each cycle.

#### 4. Data Analysis:

- Determine the cycle threshold (Ct) value for each sample.
- Calculate the relative expression of the target gene using the  $\Delta\Delta Ct$  method, normalizing to the reference gene and comparing to a control sample.

## Conclusion

The regulation of IL-23 expression is a multifaceted process involving a complex interplay of signaling pathways, transcription factors, and epigenetic modifications. A thorough understanding of these regulatory networks is essential for the development of novel therapeutic strategies that target the IL-23 pathway for the treatment of autoimmune and inflammatory diseases. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of IL-23 biology and translate this knowledge into clinical applications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. IL23R Variation Determines Susceptibility But Not Disease Phenotype in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic association between IL23R rs11209026 and rs10889677 polymorphisms and risk of Crohn's disease and ulcerative colitis: evidence from 41 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. IL-23R mutation is associated with ulcerative colitis: A systemic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-23R mutation is associated with ulcerative colitis: A systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic variation at IL12B, IL23R and IL23A is associated with psoriasis severity, psoriatic arthritis and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. Analysis of IL12B Gene Variants in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of IL12B gene variants in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Large-Scale Genetic Association Study Confirms IL12B and Leads to the Identification of IL23R as Psoriasis-Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genetic Regulation of Interleukin-23 Expression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422238#genetic-regulation-of-il-23-expression]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)